molecular formula C13H13N3O4S B2436264 [(2-Methyl-5-nitrophenyl)sulfonyl](2-pyridylmethyl)amine CAS No. 902249-00-7

[(2-Methyl-5-nitrophenyl)sulfonyl](2-pyridylmethyl)amine

Cat. No. B2436264
CAS RN: 902249-00-7
M. Wt: 307.32
InChI Key: GWMCNHXJAGBLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

Scientific Research Applications

Pesticidal Activity

Research indicates the development of novel compounds with potential pesticidal activity, incorporating sulfonyl moieties which are found in active herbicides and fungicides. The study explored the synthesis of derivatives, including nitration and reactions with amines, to produce compounds with potential for use in pest control (Borys, Korzyński, & Ochal, 2012).

Synthesis of N-Fused Pyrroles

Another application involves the ring opening of nitrothiophenes with amines, leading to the synthesis of N-fused pyrroles, which are of both synthetic and biological interest. This process highlights the versatility of sulfone compounds in facilitating complex chemical transformations (Bianchi et al., 2014).

Advanced Material Synthesis

Sulfonyl compounds are also key in the synthesis of novel materials, such as fluorinated polyamides with outstanding solubility and thermal properties. These materials, derived from sulfoxide-containing aromatic bis(ether amine), show potential in various high-performance applications (Shockravi et al., 2009).

Chemical Synthesis Methodologies

Additionally, sulfonamides are synthesized through aminolysis of p-nitrophenylsulfonates, yielding potent and selective adenosine A2B receptor antagonists. This methodological advancement indicates the role of sulfonyl compounds in medicinal chemistry for the development of targeted therapies (Yan et al., 2006).

Ionic Liquids Synthesis

The compound has been utilized in the environmentally friendly synthesis of ionic liquids, showcasing its role in green chemistry. This is evident in the solvent-free catalyzed aminolysis of epoxides leading to new classes of ionic liquids, which are important for various industrial applications (Fringuelli et al., 2004).

Aminal Formation via Pummerer Rearrangement

Moreover, the compound is involved in the unexpected formation of aminals through Pummerer rearrangement, underlining the complex and diverse reactivity of sulfone-based compounds for synthesizing novel organic structures (Rakhit, Georges, & Bagli, 1979).

These studies showcase the broad and impactful applications of "(2-Methyl-5-nitrophenyl)sulfonylamine" and related compounds in scientific research, from facilitating the synthesis of potentially active pesticidal compounds to enabling the creation of novel materials and advanced chemical synthesis techniques.

properties

IUPAC Name

2-methyl-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-10-5-6-12(16(17)18)8-13(10)21(19,20)15-9-11-4-2-3-7-14-11/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMCNHXJAGBLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.